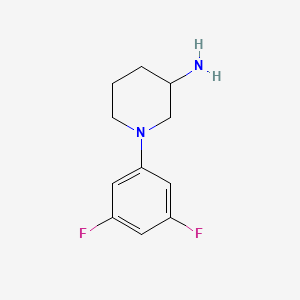
1-(3,5-Difluorophenyl)piperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Difluorophenyl)piperidin-3-amine is a chemical compound with the molecular formula C11H14F2N2 It is characterized by the presence of a piperidine ring substituted with a 3,5-difluorophenyl group
Métodos De Preparación
The synthesis of 1-(3,5-Difluorophenyl)piperidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluoroaniline and piperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
1-(3,5-Difluorophenyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and transition metal catalysts.
Aplicaciones Científicas De Investigación
1-(3,5-Difluorophenyl)piperidin-3-amine has found applications in various fields of scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the development of new drugs.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Difluorophenyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1-(3,5-Difluorophenyl)piperidin-3-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2,4-Difluorophenyl)piperidin-3-amine and 1-(3,5-Dichlorophenyl)piperidin-3-amine share structural similarities but differ in their substituents and resulting properties.
Actividad Biológica
1-(3,5-Difluorophenyl)piperidin-3-amine is a chemical compound that has garnered attention due to its potential biological activities. This compound features a piperidine ring substituted with a difluorophenyl group, which can significantly influence its pharmacological properties and interactions with biological targets. Research on this compound primarily focuses on its effects in pharmacology, particularly in relation to neurotransmitter modulation and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure showcases the piperidine core, which is a common scaffold in many biologically active molecules. The presence of fluorine atoms typically enhances the lipophilicity and metabolic stability of the compound, factors that are crucial in drug design.
The biological activity of this compound is thought to involve interactions with various neurotransmitter systems. Preliminary studies suggest it may modulate serotonin and dopamine pathways, which are relevant for mood regulation and disorders such as depression and anxiety. Additionally, the compound may interact with specific receptors or enzymes, leading to diverse pharmacological effects.
Pharmacological Effects
Research indicates that this compound exhibits significant biological activity in several areas:
- Neurotransmitter Modulation : Influences neurotransmitter systems, potentially affecting mood and behavior.
- Antidepressant Activity : Initial studies suggest its potential role as an antidepressant due to its interaction with monoamine systems.
Case Studies
Several studies have explored the biological activity of similar piperidine derivatives, providing insights into the potential effects of this compound.
- Study on Antidepressant Effects : A study evaluated the effects of various piperidine derivatives on serotonin reuptake inhibition. The results indicated that compounds with similar structures exhibited varying degrees of antidepressant-like activity in animal models .
- Neuroprotective Properties : Another study focused on the neuroprotective effects of piperidine derivatives against oxidative stress. The findings suggested that certain substitutions could enhance protective mechanisms against neurodegeneration .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-(4-Fluorophenyl)piperidin-4-amine | Similar piperidine structure | Antidepressant effects |
| 2-(4-Methoxyphenyl)piperidin-2-amine | Variants in substituents | Analgesic properties |
| N-Methylpiperidin-3-amines | Basic piperidine framework | Neuroprotective effects |
This table highlights how structural variations can lead to different biological activities among piperidine derivatives.
Propiedades
Fórmula molecular |
C11H14F2N2 |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
1-(3,5-difluorophenyl)piperidin-3-amine |
InChI |
InChI=1S/C11H14F2N2/c12-8-4-9(13)6-11(5-8)15-3-1-2-10(14)7-15/h4-6,10H,1-3,7,14H2 |
Clave InChI |
ZZOJPVBXMIQUEZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2=CC(=CC(=C2)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















